IL-2 Suppression: Polar vs. Nonpolar Maleimides
In a direct head-to-head comparison using the Jurkat human T-cell line, nonpolar maleimides N-ethylmaleimide (NEM) and N-phenylmaleimide (NPM) inhibited mitogen-induced IL-2 production by 85–99%, whereas the polar maleimide 4-maleimidosalicylic acid (M84) exhibited no significant suppression of IL-2 production [1]. Notably, the comparator N-hydroxymaleimide (NHM) also did not suppress IL-2 production significantly, yet NHM reacted with a higher percentage of cellular thiols (12%) than did NPM (8%), indicating that thiol reactivity alone does not predict functional interference [1].
| Evidence Dimension | IL-2 suppression in mitogen-stimulated Jurkat T cells |
|---|---|
| Target Compound Data | No significant suppression of IL-2 production |
| Comparator Or Baseline | N-Ethylmaleimide (NEM): 85–99% suppression; N-Phenylmaleimide (NPM): 85–99% suppression |
| Quantified Difference | ≥85% differential suppression (NEM/NPM suppress; M84 does not) |
| Conditions | Jurkat human T-cell line; mitogen-induced IL-2 production; maleimides added prior to mitogen |
Why This Matters
This functional divergence dictates that 4-maleimidosalicylic acid is the appropriate choice for bioconjugation in T-cell assays, while NEM or NPM would irreversibly suppress the biological endpoint being measured.
- [1] Freed BM, Lempert N, Lawrence DA. Inhibition of interleukin-2 production in the human T cell line JURKAT by nonpolar maleimides. Toxicol Appl Pharmacol. 1991;107(1):173-182. View Source
